molecular formula C10H14ClNO B13057299 (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL

Cat. No.: B13057299
M. Wt: 199.68 g/mol
InChI Key: ZZZAVFSNDMGSOF-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL is an organic compound that features an amino group, a hydroxyl group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and an appropriate amino alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino alcohol to the aldehyde group.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propan-1-amine.

    Substitution: Formation of 3-amino-3-(3-hydroxy-4-methylphenyl)propan-1-OL or similar derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloromethylphenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Similar structure but lacks the methyl group.

    (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: Similar structure but with a bromine atom instead of chlorine.

    (3S)-3-Amino-3-(3-chloro-4-methylphenyl)butan-1-OL: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL is unique due to the specific combination of functional groups and the position of the chlorine and methyl groups on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

ZZZAVFSNDMGSOF-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Cl

Origin of Product

United States

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